molecular formula C13H23NO3 B2726961 Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1781376-36-0

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2726961
CAS No.: 1781376-36-0
M. Wt: 241.331
InChI Key: MGIGNWRGVPUFAS-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyl group, which is a common protective group in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids such as hydrochloric acid for deprotection reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate

Uniqueness

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific combination of a tert-butyl ester and a hydroxymethyl group attached to a bicyclic azabicyclo[3.2.1]octane structure. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGNWRGVPUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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